molecular formula C6H12Cl2N2S B1396375 Methyl[(4-methyl-1,3-thiazol-5-yl)methyl]amine dihydrochloride CAS No. 1332528-67-2

Methyl[(4-methyl-1,3-thiazol-5-yl)methyl]amine dihydrochloride

Cat. No. B1396375
M. Wt: 215.14 g/mol
InChI Key: PNNGEKKNFIAQHS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Thiazoles are a class of organic compounds that contain a five-membered aromatic ring with one sulfur atom and one nitrogen atom . They are known to have diverse biological activities .


Synthesis Analysis

The synthesis of thiazole compounds often involves the reaction of an alpha-halo ketone or alpha-halo aldehyde with a thioamide . The exact method can vary depending on the specific substituents on the thiazole ring.


Molecular Structure Analysis

The molecular structure of a compound can be determined using techniques such as NMR spectroscopy . For example, the InChI code for a similar compound, N-methyl-N-[(4-methyl-1,3-thiazol-5-yl)methyl]amine, is 1S/C6H10N2S/c1-5-6(3-7-2)9-4-8-5/h4,7H,3H2,1-2H3 .


Chemical Reactions Analysis

Thiazoles can participate in a variety of chemical reactions. They can act as ligands in coordination chemistry, undergo nucleophilic substitution reactions, and participate in cycloaddition reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be determined using various analytical techniques. For example, the molecular weight of N-methyl-N-[(4-methyl-1,3-thiazol-5-yl)methyl]amine is 142.22 .

Scientific Research Applications

Applications in Chemical Synthesis

Synthesis of Heterocyclic Compounds Methyl[(4-methyl-1,3-thiazol-5-yl)methyl]amine dihydrochloride plays a significant role in the synthesis of various heterocyclic compounds. It has been used in the formation of thiazoles, pyrazolines, and thiazolidinones, substances known for their antimicrobial activities (Rajanarendar, Karunakar, & Srinivas, 2004).

Synthesis of Antimicrobial and Anticancer Agents The compound is integral in creating various derivatives with significant biological activities. It's involved in the synthesis of benzimidazole-thiazole derivatives, exhibiting promising anticancer activity against specific cancer cell lines (Nofal, Soliman, El-Karim, El-Zahar, Srour, Sethumadhavan, & Maher, 2014). Additionally, it's used in synthesizing compounds with antimicrobial properties (Wagle, Adhikari, & Kumari, 2008).

Applications in Biological Studies

Enzyme Inhibition and Medicinal Chemistry Methyl[(4-methyl-1,3-thiazol-5-yl)methyl]amine dihydrochloride has been used in the synthesis of compounds with potential therapeutic applications. Notably, it's part of creating derivatives that act as enzyme inhibitors, showing activity against HIV-1 Reverse Transcriptase and potential dual inhibition capabilities (Meleddu et al., 2016).

Antifungal and Fungicidal Activities Derivatives of this compound have been synthesized to explore their antifungal properties, showing effectiveness against specific fungi, which are often plant-disease-causing agents (Akhmetova, Niatshina, Burakaeva, Galimzyanova, & Kunakova, 2011).

Applications in Material Science

Fluorescence Studies and Electronic Structure Research has also delved into the fluorescence effects of derivatives of Methyl[(4-methyl-1,3-thiazol-5-yl)methyl]amine dihydrochloride, studying their molecular aggregation and the influence of molecular structure on fluorescence, which is significant for material sciences and sensing technologies (Matwijczuk et al., 2018).

Safety And Hazards

Safety data sheets (SDS) provide information about the potential hazards of a compound and how to handle it safely. For example, the SDS for a similar compound, N-methyl-N-[(4-methyl-1,3-thiazol-5-yl)methyl]amine, indicates that it is dangerous and can cause skin irritation, serious eye damage, and respiratory irritation .

Future Directions

The future directions for research on thiazole compounds could include exploring their potential uses in medicine, as many thiazoles have shown promising biological activity . Further studies could also investigate the synthesis of new thiazole derivatives and their properties.

properties

IUPAC Name

N-methyl-1-(4-methyl-1,3-thiazol-5-yl)methanamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N2S.2ClH/c1-5-6(3-7-2)9-4-8-5;;/h4,7H,3H2,1-2H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNNGEKKNFIAQHS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=N1)CNC.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12Cl2N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl[(4-methyl-1,3-thiazol-5-yl)methyl]amine dihydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl[(4-methyl-1,3-thiazol-5-yl)methyl]amine dihydrochloride
Reactant of Route 2
Reactant of Route 2
Methyl[(4-methyl-1,3-thiazol-5-yl)methyl]amine dihydrochloride
Reactant of Route 3
Reactant of Route 3
Methyl[(4-methyl-1,3-thiazol-5-yl)methyl]amine dihydrochloride
Reactant of Route 4
Reactant of Route 4
Methyl[(4-methyl-1,3-thiazol-5-yl)methyl]amine dihydrochloride
Reactant of Route 5
Reactant of Route 5
Methyl[(4-methyl-1,3-thiazol-5-yl)methyl]amine dihydrochloride
Reactant of Route 6
Reactant of Route 6
Methyl[(4-methyl-1,3-thiazol-5-yl)methyl]amine dihydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.